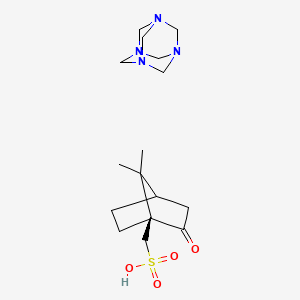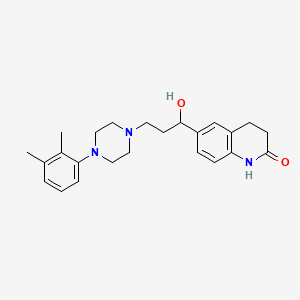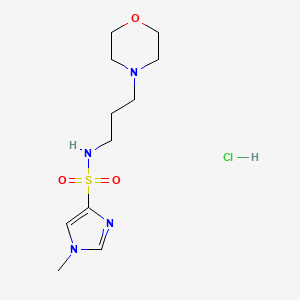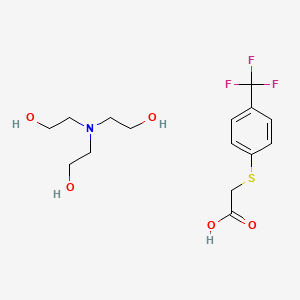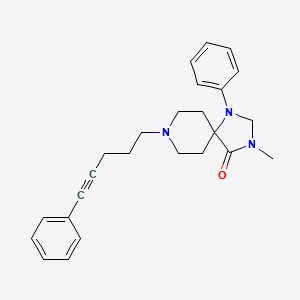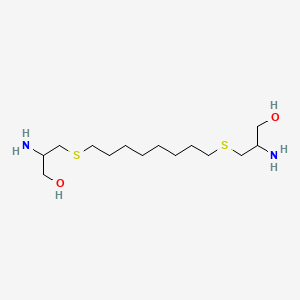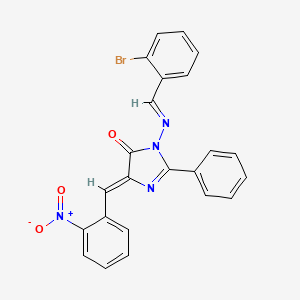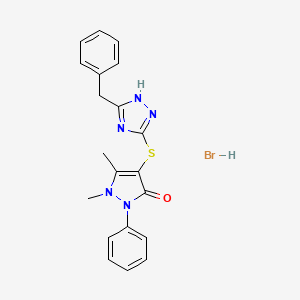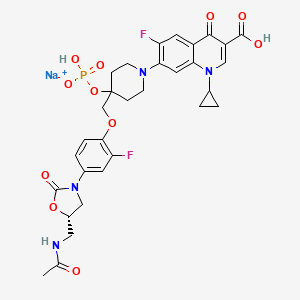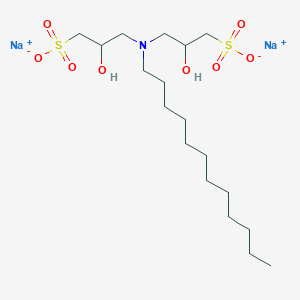
Disodium lauriminobishydroxypropylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium lauriminobishydroxypropylsulfonate is a synthetic surfactant widely used in cosmetic and personal care products. It is known for its excellent cleansing and foaming properties, making it a popular ingredient in shampoos, shower gels, and soaps. The compound is a disodium salt, with hydroxypropyl and sulfonate groups contributing to its surfactant characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminobishydroxypropylsulfonate typically involves the reaction of lauryl amine with hydroxypropyl sulfonate under controlled conditions. The process includes:
Lauryl Amine Reaction: Lauryl amine reacts with 2-hydroxypropanol to form an intermediate.
Sulfonation: The intermediate is then sulfonated using sodium sulfite to introduce the sulfonate groups.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: Disodium lauriminobishydroxypropylsulfonate primarily undergoes substitution reactions due to the presence of reactive sulfonate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can oxidize the hydroxypropyl groups.
Reduction: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.
Substitution: Halogenated compounds can react with the sulfonate groups, leading to various substituted products.
Major Products: The major products formed from these reactions include various substituted sulfonates and oxidized or reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
Disodium lauriminobishydroxypropylsulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents
Mecanismo De Acción
The mechanism of action of disodium lauriminobishydroxypropylsulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, where it disrupts the lipid bilayer, leading to increased permeability .
Comparación Con Compuestos Similares
Disodium lauryl sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with stronger cleansing action but potentially higher irritation.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants for enhanced performance
Uniqueness: Disodium lauriminobishydroxypropylsulfonate stands out due to its balanced properties of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its unique structure allows for versatile applications in both personal care and industrial products .
Propiedades
Número CAS |
4055-91-8 |
|---|---|
Fórmula molecular |
C18H37NNa2O8S2 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
disodium;3-[dodecyl-(2-hydroxy-3-sulfonatopropyl)amino]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C18H39NO8S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(20)15-28(22,23)24)14-18(21)16-29(25,26)27;;/h17-18,20-21H,2-16H2,1H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
JNDQSKVFUPTSPG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCN(CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
